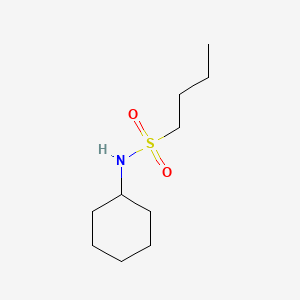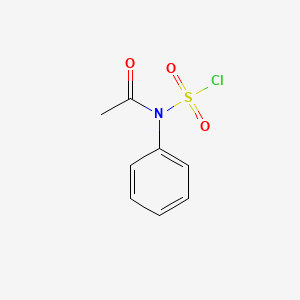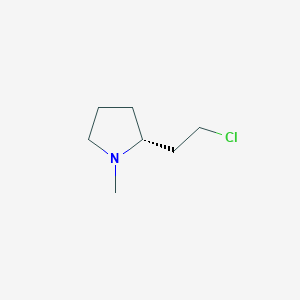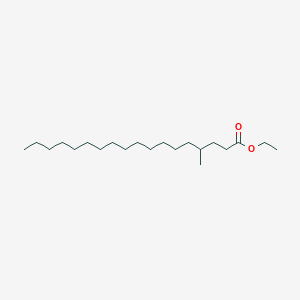
3,4,5-Trichloro-4,6-diethyl-3,4-dihydro-2H-pyran-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,5-Trichloro-4,6-diethyl-3,4-dihydro-2H-pyran-2-one is a synthetic organic compound characterized by its unique structure, which includes three chlorine atoms and two ethyl groups attached to a dihydropyran ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trichloro-4,6-diethyl-3,4-dihydro-2H-pyran-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of diethyl malonate and trichloroacetaldehyde in the presence of a base, followed by cyclization to form the dihydropyran ring. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 50-70°C)
Solvent: Common solvents like ethanol or methanol
Catalyst: Basic catalysts such as sodium ethoxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications.
化学反应分析
Types of Reactions
3,4,5-Trichloro-4,6-diethyl-3,4-dihydro-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
3,4,5-Trichloro-4,6-diethyl-3,4-dihydro-2H-pyran-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 3,4,5-Trichloro-4,6-diethyl-3,4-dihydro-2H-pyran-2-one involves its interaction with specific molecular targets. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, altering their activity.
Pathways Involved: Modulating signaling pathways, such as those involved in cell growth and apoptosis.
相似化合物的比较
Similar Compounds
3,4-Dihydro-2H-pyran: A simpler analog without chlorine or ethyl groups.
2,3-Dihydro-4H-pyran: Another analog with a different ring structure.
Tetrahydropyran: A fully saturated analog.
Uniqueness
3,4,5-Trichloro-4,6-diethyl-3,4-dihydro-2H-pyran-2-one is unique due to the presence of three chlorine atoms and two ethyl groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
62827-20-7 |
|---|---|
分子式 |
C9H11Cl3O2 |
分子量 |
257.5 g/mol |
IUPAC 名称 |
3,4,5-trichloro-4,6-diethyl-3H-pyran-2-one |
InChI |
InChI=1S/C9H11Cl3O2/c1-3-5-6(10)9(12,4-2)7(11)8(13)14-5/h7H,3-4H2,1-2H3 |
InChI 键 |
BSBKRVPFSXGTJC-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(C(C(=O)O1)Cl)(CC)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(2,6-Diethylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14501891.png)
![2,4-Dioxo-3-(piperidin-1-yl)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B14501894.png)


![Phosphoric acid, [2-(2-chloroethoxy)-5-(hydroxymethyl)-2-oxido-1,3,2-dioxaphosphorinan-5-yl]methyl bis(2-chloroethyl) ester](/img/structure/B14501920.png)
![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(5,5-dichloropenta-2,4-dien-1-one)](/img/structure/B14501935.png)

![{[(6-Aminopyrazin-2-yl)amino]methylidene}propanedinitrile](/img/structure/B14501944.png)


![1,2-Dimethyl-1-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14501970.png)
